molecular formula C3H9NO B12396014 3-Amino-1-propanol-d6

3-Amino-1-propanol-d6

Cat. No.: B12396014
M. Wt: 81.15 g/mol
InChI Key: WUGQZFFCHPXWKQ-NMFSSPJFSA-N
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Description

3-Amino-1-propanol-d6 is a deuterated form of 3-Amino-1-propanol, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C3H3D6NO and a molecular weight of 81.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1-propanol-d6 can be synthesized through various methods. One common approach involves the deuteration of 3-Amino-1-propanol using deuterium oxide (D2O) in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale deuteration processes. These processes utilize high-purity deuterium gas and specialized reactors to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-propanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-propanol-d6 involves its interaction with various molecular targets. For instance, in the absorption of carbon dioxide (CO2), the hydroxy group and water molecules participate in proton transfer, forming carbamic acid . This reaction is crucial in CO2 capture and sequestration processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-propanol-d6 is unique due to its deuterium content, which provides distinct advantages in spectroscopic studies and kinetic isotope effect investigations. This makes it particularly valuable in research applications where precise measurements and analyses are required .

Properties

Molecular Formula

C3H9NO

Molecular Weight

81.15 g/mol

IUPAC Name

3-amino-1,1,2,2,3,3-hexadeuteriopropan-1-ol

InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2,3D2

InChI Key

WUGQZFFCHPXWKQ-NMFSSPJFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])O

Canonical SMILES

C(CN)CO

Origin of Product

United States

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